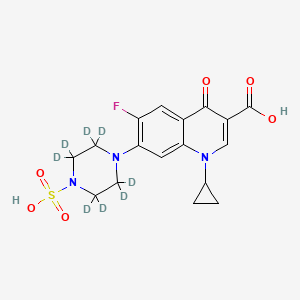

Ciprofloxacin-piperazinyl-N-sulfate-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18FN3O6S |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuterio-4-sulfopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27)/i3D2,4D2,5D2,6D2 |

InChI Key |

SDLYZOYQWKDWJG-SQUIKQQTSA-N |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])([2H])[2H])S(=O)(=O)O)([2H])[2H])[2H] |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Deuterated Ciprofloxacin Sulfate Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, proposed methodology for the synthesis of a deuterated sulfate (B86663) metabolite of ciprofloxacin (B1669076). Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that undergoes metabolism in the body, with one of the key metabolites being the N-sulfate conjugate of the piperazine (B1678402) ring. The synthesis of isotopically labeled metabolites, such as deuterated ciprofloxacin sulfate, is crucial for a variety of applications in drug development, including pharmacokinetic studies, metabolic profiling, and as internal standards in bioanalytical assays. This document provides a detailed, step-by-step protocol for the chemical synthesis of deuterated ciprofloxacin, followed by its sulfation to yield the desired metabolite. All quantitative data is summarized in tables, and the experimental workflow and metabolic pathway are illustrated with diagrams.

Introduction

Ciprofloxacin is a widely used antibiotic effective against a range of bacterial infections.[1][2] Its efficacy and safety are influenced by its metabolic fate in the body. One of the identified metabolites is sulfo-ciprofloxacin, which is primarily found in feces.[3] The study of such metabolites is a critical aspect of drug development, aiding in the understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Stable isotope-labeled compounds, particularly deuterated analogs, are invaluable tools in these studies.[4] They allow for the differentiation of the administered drug and its metabolites from endogenous compounds, facilitating accurate quantification and structural elucidation. This guide provides a plausible and detailed synthetic route for deuterated ciprofloxacin sulfate, a standard that is not readily commercially available.

Proposed Synthetic Pathway and Experimental Protocols

The proposed synthesis is a two-stage process:

-

Synthesis of Deuterated Ciprofloxacin (Ciprofloxacin-d8): This involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with deuterated piperazine (piperazine-d8).[5]

-

Sulfation of Deuterated Ciprofloxacin: The synthesized ciprofloxacin-d8 (B20083) is then sulfated at the secondary amine of the piperazine ring using a sulfur trioxide-pyridine complex.

Stage 1: Synthesis of Ciprofloxacin-d8

This procedure is adapted from established methods for the synthesis of ciprofloxacin analogs.[5]

Experimental Protocol:

-

To a solution of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1.0 eq) in pyridine (B92270) (10 volumes), add piperazine-d8 (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 115°C) and maintain for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the pyridine.

-

To the residue, add water and adjust the pH to approximately 7.0 with 2N hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water and then methanol.

-

Dry the solid under vacuum to yield ciprofloxacin-d8.

Stage 2: Synthesis of Deuterated Ciprofloxacin Sulfate

This protocol utilizes a common sulfating agent, the sulfur trioxide-pyridine complex, which is known to selectively sulfate amines.

Experimental Protocol:

-

Suspend ciprofloxacin-d8 (1.0 eq) in anhydrous dimethylformamide (DMF) (20 volumes).

-

Cool the suspension to 0°C in an ice bath.

-

In a separate flask, dissolve sulfur trioxide-pyridine complex (1.5 eq) in anhydrous DMF (5 volumes).

-

Add the sulfur trioxide-pyridine solution dropwise to the ciprofloxacin-d8 suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by HPLC-MS to confirm the formation of the sulfate conjugate.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

The crude product can be purified by preparative reverse-phase HPLC to yield the deuterated ciprofloxacin sulfate metabolite.

Data Presentation

The following tables summarize the expected quantitative data for the proposed synthesis.

| Stage 1: Ciprofloxacin-d8 Synthesis | |

| Parameter | Value |

| Starting Material | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid |

| Reagent | Piperazine-d8 |

| Solvent | Pyridine |

| Reaction Temperature | 115°C (Reflux) |

| Reaction Time | 5 hours |

| Expected Yield | 75-85% |

| Expected Purity (by HPLC) | >98% |

| Isotopic Purity | >99% d8 |

| Stage 2: Deuterated Ciprofloxacin Sulfate Synthesis | |

| Parameter | Value |

| Starting Material | Ciprofloxacin-d8 |

| Reagent | Sulfur trioxide-pyridine complex |

| Solvent | Anhydrous Dimethylformamide (DMF) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 12 hours |

| Expected Yield | 40-50% |

| Expected Purity (by HPLC) | >97% |

Visualization of Pathways and Workflows

Metabolic Pathway of Ciprofloxacin

The following diagram illustrates the metabolic conversion of ciprofloxacin to its sulfate metabolite.

Caption: Metabolic conversion of Ciprofloxacin to its sulfate conjugate.

Synthetic Workflow for Deuterated Ciprofloxacin Sulfate

This diagram outlines the key steps in the proposed synthesis.

Caption: Two-stage synthetic workflow for the target metabolite.

Conclusion

References

Characterization of Ciprofloxacin-piperazinyl-N-sulfate-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ciprofloxacin-piperazinyl-N-sulfate-d8, a deuterated metabolite of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin (B1669076). This document collates available data on its parent compounds and provides extrapolated information for the title compound, offering insights into its physicochemical properties, proposed analytical methodologies, and metabolic context.

Introduction

Ciprofloxacin is a widely used antibiotic that undergoes metabolism in the liver, leading to the formation of several metabolites, including the N-sulfate conjugate at the piperazinyl moiety.[1][2] The deuterated analog, this compound, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the corresponding non-deuterated metabolite in biological matrices through mass spectrometry-based methods.[3] This guide details the available information and presents logical extrapolations for the characterization of this isotopically labeled compound.

Physicochemical and Spectroscopic Data

Quantitative data for Ciprofloxacin-piperazinyl-N-sulfate and its deuterated parent compound, Ciprofloxacin-d8, are summarized below. The properties of this compound are expected to be very similar to its non-deuterated counterpart, with a key difference in the molecular weight due to the presence of eight deuterium (B1214612) atoms.

Table 1: Physicochemical Properties

| Property | Ciprofloxacin[4][5] | Ciprofloxacin-piperazinyl-N-sulfate[6] | Ciprofloxacin-d8[7] | This compound (Predicted) |

| IUPAC Name | 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | 1-Cyclopropyl-6-fluoro-7-(piperazin-d8-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-d8-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |

| Molecular Formula | C₁₇H₁₈FN₃O₃ | C₁₇H₁₈FN₃O₆S | C₁₇H₁₀D₈FN₃O₃ | C₁₇H₁₀D₈FN₃O₆S |

| Molecular Weight | 331.34 g/mol | 411.40 g/mol | 339.39 g/mol | 419.45 g/mol |

| CAS Number | 85721-33-1 | 105093-21-8 | 1130050-35-9 | Not available |

| Appearance | Yellowish to light yellow crystalline substance[8] | - | - | Expected to be a solid |

| Solubility | Water: ~30 g/L at 20°C[4] | - | - | Expected to have altered solubility from Ciprofloxacin |

Table 2: Spectroscopic Data (Predicted Mass Spectrometry Fragments)

| Compound | Parent Ion [M+H]⁺ | Key Fragments (m/z) |

| Ciprofloxacin | 332.1 | 314 (loss of H₂O), 288 (loss of CO₂), 245 (loss of piperazine (B1678402) moiety), 231[9] |

| Ciprofloxacin-piperazinyl-N-sulfate | 412.1 | 332 (loss of SO₃), 314, 288, 245 |

| Ciprofloxacin-d8 | 340.2 | 322 (loss of H₂O), 296 (loss of CO₂), 245 (loss of deuterated piperazine moiety) |

| This compound | 420.2 | 340 (loss of SO₃), 322, 296, 245 |

Note: Predicted fragmentation is based on the known fragmentation patterns of ciprofloxacin and the expected behavior of a sulfate (B86663) conjugate.

Metabolic Pathway of Ciprofloxacin

Ciprofloxacin is metabolized in the liver via modifications of the piperazinyl group, leading to four primary metabolites: desethyleneciprofloxacin, oxo-ciprofloxacin, N-acetylciprofloxacin, and sulfo-ciprofloxacin (Ciprofloxacin-piperazinyl-N-sulfate).[1][2] Sulfo-ciprofloxacin is a primary metabolite found in feces.[2]

Caption: Metabolic conversion of Ciprofloxacin in the liver.

Experimental Protocols

Proposed Synthesis and Purification Workflow

The synthesis of this compound would likely involve the sulfonation of Ciprofloxacin-d8.

Caption: A potential workflow for the synthesis and purification.

Methodology:

-

Reaction Setup: Ciprofloxacin-d8 is dissolved in a suitable aprotic solvent (e.g., pyridine (B92270) or DMF).

-

Sulfonation: A sulfonating agent, such as a sulfur trioxide pyridine complex, is added to the solution, typically at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the mixture is quenched, and the product is extracted.

-

Purification: The crude product is purified, commonly using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Analytical Characterization Workflow

The characterization of the final product would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Caption: Workflow for analytical characterization.

Methodology:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a critical technique to confirm the molecular weight of the synthesized compound and to study its fragmentation pattern. A high-resolution mass spectrometer would provide an accurate mass measurement.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to confirm the chemical structure. The ¹H NMR spectrum is expected to show the characteristic signals for the ciprofloxacin core, with the absence of the N-H proton of the piperazine ring that is present in the parent compound. The deuterium incorporation would result in the disappearance of signals corresponding to the deuterated positions in the ¹H spectrum.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the purity of the final compound.

Conclusion

While direct and extensive experimental data for this compound is not widely published, a comprehensive characterization can be inferred from the known properties of ciprofloxacin, its non-deuterated sulfate metabolite, and its deuterated parent drug. The proposed synthetic and analytical workflows provide a robust framework for its preparation and validation. As a stable isotope-labeled internal standard, this compound is an essential tool for advancing the understanding of ciprofloxacin's metabolism and pharmacokinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mzCloud – Ciprofloxacin [mzcloud.org]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. scbt.com [scbt.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.ekb.eg [journals.ekb.eg]

- 11. rjptonline.org [rjptonline.org]

- 12. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Vivo Formation of Ciprofloxacin Sulfate Conjugate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of the ciprofloxacin (B1669076) sulfate (B86663) conjugate, also known as sulfociprofloxacin. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, undergoes metabolism in the body, leading to the formation of several metabolites. Among these, the sulfate conjugate is a notable product of phase II biotransformation. This document details the enzymatic pathways, experimental protocols for investigation, and quantitative data related to this metabolic process.

Metabolic Pathway of Ciprofloxacin Sulfation

Ciprofloxacin is partially metabolized in the liver, with modifications primarily occurring at the piperazinyl group. One of the key metabolic pathways is N-sulfation, which leads to the formation of sulfociprofloxacin.

Enzymatic Basis of Sulfation:

The N-sulfoconjugation of ciprofloxacin in humans is catalyzed by the cytosolic sulfotransferase enzyme SULT2A1 .[1] This enzyme facilitates the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the nitrogen atom in the piperazine (B1678402) ring of ciprofloxacin. Other human sulfotransferases, such as SULT1A1, SULT1A3, SULT1B1, SULT1C2, and SULT1E1, have shown no detectable activity towards ciprofloxacin sulfation.[1]

The metabolic conversion of ciprofloxacin to its sulfate conjugate is a critical aspect of its pharmacokinetic profile, influencing its clearance and potential for drug-drug interactions.

Quantitative Data on Ciprofloxacin Metabolism

Approximately 10-15% of a ciprofloxacin dose is eliminated as metabolites.[2] Sulfociprofloxacin has been identified as a primary fecal metabolite.[3]

| Parameter | Value | Species | Reference |

| Enzyme Responsible for N-Sulfation | SULT2A1 | Human | [1] |

| Km for Ciprofloxacin (SULT2A1) | 1.08 ± 0.03 mM | Human | [1] |

| Excretion of Metabolites (Oral Dose) | ~15% of dose | Human | [2] |

| Primary Route of Sulfociprofloxacin Excretion | Feces | Human | [3] |

Table 1: Key Quantitative Data on Ciprofloxacin Sulfation.

Experimental Protocols

Investigating the in vivo formation of ciprofloxacin sulfate requires robust experimental designs and analytical methods. Below are detailed methodologies for key experiments.

In Vivo Animal Studies (Rat Model)

The rat is a commonly used animal model for pharmacokinetic and metabolism studies of ciprofloxacin.

Objective: To determine the pharmacokinetic profile of ciprofloxacin and the formation of its sulfate conjugate in rats following oral administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Ciprofloxacin (pharmaceutical grade)

-

Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Freezer (-80°C)

Protocol:

-

Animal Acclimation: House rats in individual metabolic cages for at least 3 days prior to the study to allow for acclimatization. Provide access to food and water ad libitum.

-

Dosing: Prepare a suspension of ciprofloxacin in the vehicle at a suitable concentration. Administer a single oral dose of ciprofloxacin (a typical dose for metabolism studies in rats is 40 mg/kg) via oral gavage.[4]

-

Sample Collection:

-

Blood: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Centrifuge the blood samples to separate plasma.[5]

-

Urine and Feces: Collect urine and feces over 24-hour intervals for up to 72 hours post-dose using metabolic cages.

-

-

Sample Storage: Store all plasma, urine, and fecal samples at -80°C until analysis.

In Vitro Sulfation Assay using Recombinant Human SULT2A1

This assay is designed to confirm the catalytic activity of SULT2A1 in the sulfation of ciprofloxacin and to determine kinetic parameters.

Objective: To measure the formation of ciprofloxacin sulfate by recombinant human SULT2A1.

Materials:

-

Recombinant human SULT2A1 enzyme

-

Ciprofloxacin

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS), lithium salt

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 10 mM MgCl₂)

-

Acetonitrile (B52724) (for reaction termination)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a range of ciprofloxacin concentrations (e.g., 0.1 to 5 mM), and recombinant human SULT2A1 enzyme.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3 minutes.

-

Initiation of Reaction: Initiate the reaction by adding PAPS to the mixture. The final concentration of PAPS should be in excess.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to precipitate the protein. Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the amount of ciprofloxacin sulfate formed.

Analytical Methodology: LC-MS/MS for Ciprofloxacin and Ciprofloxacin Sulfate

A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of ciprofloxacin and its sulfate conjugate in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A suitable gradient to separate ciprofloxacin and its more polar sulfate conjugate.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ciprofloxacin: Precursor ion (m/z) → Product ion (m/z) (e.g., 332.1 → 314.1, 288.1)

-

Ciprofloxacin Sulfate: Precursor ion (m/z) → Product ion (m/z) (e.g., 412.1 → 332.1)

-

Internal Standard (e.g., ofloxacin): Precursor ion (m/z) → Product ion (m/z) (e.g., 362.1 → 318.1)

-

Sample Preparation:

-

Plasma: Protein precipitation is a common and effective method. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.[3]

-

Urine: Urine samples can often be diluted with the mobile phase or a suitable buffer, centrifuged to remove particulates, and then injected.[3] For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be necessary.

Solid-Phase Extraction (SPE) Protocol for Urine (Example):

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

-

Loading: Load the pre-treated urine sample onto the cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute ciprofloxacin and its metabolites with a stronger organic solvent containing a basic modifier (e.g., methanol with 5% ammonium (B1175870) hydroxide).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Conclusion

The in vivo formation of ciprofloxacin sulfate is a significant metabolic pathway mediated by the SULT2A1 enzyme in humans. Understanding this biotransformation is crucial for a complete characterization of the pharmacokinetics of ciprofloxacin. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers and drug development professionals to investigate the sulfation of ciprofloxacin and other xenobiotics. Further studies are warranted to fully elucidate the clinical implications of this metabolic pathway, including its impact on drug efficacy, safety, and inter-individual variability in drug response.

References

- 1. Selective role of sulfotransferase 2A1 (SULT2A1) in the N-sulfoconjugation of quinolone drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effect of ciprofloxacin on antipyrine pharmacokinetics and metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of Renal Failure on Ciprofloxacin Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Mass Spectrometry Fragmentation of Ciprofloxacin-piperazinyl-N-sulfate-d8: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Ciprofloxacin-piperazinyl-N-sulfate-d8. This deuterated analog of a known ciprofloxacin (B1669076) metabolite is crucial for metabolic studies, particularly in quantitative analysis using mass spectrometry-based methods. Understanding its fragmentation is essential for developing robust and sensitive bioanalytical assays.

Core Concepts in Fragmentation

The fragmentation of this compound in a tandem mass spectrometer is primarily influenced by the inherent chemical structures of the ciprofloxacin core, the sulfonated piperazine (B1678402) ring, and the location of the deuterium (B1214612) labels. The positive ion electrospray ionization (ESI+) mode is typically employed for the analysis of fluoroquinolones. The fragmentation pathways are a composite of characteristic losses from the quinolone structure and the sulfonated piperazinyl moiety.

Based on established fragmentation patterns of ciprofloxacin and sulfonated compounds, the following key fragmentation reactions are anticipated:

-

Loss of the Sulfo Group: The N-sulfate group is labile and prone to fragmentation, typically involving the loss of SO3 (79.96 Da).

-

Piperazine Ring Cleavage: The deuterated piperazine ring can undergo several fragmentation pathways, including characteristic losses of C2H2D2 (30.04 Da) and C2D4 (32.05 Da) moieties.

-

Decarboxylation: The carboxylic acid group on the quinolone core can be lost as CO2 (44.01 Da).

-

Water Loss: A neutral loss of water (H2O, 18.01 Da) from the carboxylic acid group is also a common fragmentation pathway for ciprofloxacin and its analogs.

Predicted Fragmentation Pathway

The proposed fragmentation pathway for this compound initiates with the protonated molecule [M+H]+. The subsequent fragmentation events are detailed below. The IUPAC name for Ciprofloxacin-d8 confirms the location of the eight deuterium atoms on the piperazine ring: 1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[1].

References

An In-depth Technical Guide to the NMR Spectroscopy of Deuterated Ciprofloxacin Metabolites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the study of deuterated ciprofloxacin (B1669076) metabolites. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, undergoes extensive metabolism in the body, leading to various derivatives. The use of deuterium-labeled ciprofloxacin in metabolic studies, coupled with the analytical power of NMR, offers a precise method for tracking the fate of the drug, quantifying its metabolites, and understanding its biotransformation pathways.

Introduction to Ciprofloxacin Metabolism

Ciprofloxacin is primarily metabolized in the liver, with modifications occurring mainly at the piperazinyl group. The four major metabolites identified are desethylene-ciprofloxacin, sulfociprofloxacin, oxociprofloxacin, and N-acetyl-ciprofloxacin.[1] These metabolites exhibit reduced microbiological activity compared to the parent drug.[1] Understanding the metabolic profile of ciprofloxacin is crucial for evaluating its efficacy, potential toxicity, and drug-drug interactions.

Quantitative NMR Data of Ciprofloxacin and a Key Metabolite

Quantitative NMR (qNMR) provides a powerful tool for the simultaneous identification and quantification of compounds in a complex mixture without the need for identical reference standards for each analyte. The following table summarizes the ¹H NMR spectral data for ciprofloxacin and its N-acetylciprofloxacin metabolite. This data is essential for the specific identification and quantification of these compounds in biological samples.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ciprofloxacin | H-2 | 8.68 | s | - |

| H-5 | 7.88 | d | 13.0 | |

| H-8 | 7.55 | d | 8.0 | |

| H-1', H-2' | 1.15-1.35 | m | - | |

| H-3' | 3.55 | m | - | |

| H-2'', H-6'' | 3.20 | t | 5.0 | |

| H-3'', H-5'' | 3.05 | t | 5.0 | |

| N-acetylciprofloxacin | H-2 | 8.65 | s | - |

| H-5 | 7.85 | d | 13.0 | |

| H-8 | 7.52 | d | 8.0 | |

| H-1', H-2' | 1.12-1.32 | m | - | |

| H-3' | 3.52 | m | - | |

| H-2'', H-6'' | 3.80 | t | 5.0 | |

| H-3'', H-5'' | 3.65 | t | 5.0 | |

| -COCH₃ | 2.15 | s | - |

Note: Chemical shifts can vary slightly depending on the solvent and pH.[2]

Experimental Protocols

Sample Preparation for NMR Analysis of Biological Samples

A robust and reproducible sample preparation protocol is critical for obtaining high-quality NMR data from biological matrices such as plasma, urine, or tissue extracts. The following is a general protocol that can be adapted for specific research needs.[3][4]

Materials:

-

Biological sample (e.g., plasma, urine)

-

Deuterated solvent (e.g., D₂O, methanol-d₄)

-

Phosphate (B84403) buffer (in D₂O, pH 7.4)

-

Internal standard (e.g., TSP, DSS)

-

Centrifuge

-

NMR tubes (high-precision)

Procedure:

-

Thawing and Centrifugation: Thaw frozen biological samples on ice. Centrifuge the sample (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins and other cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the metabolites of interest.

-

Buffering and Internal Standard Addition: To a specific volume of the supernatant, add a known volume of a deuterated phosphate buffer containing a precise concentration of an internal standard. The buffer helps to maintain a constant pH, which is crucial for reproducible chemical shifts.

-

Transfer to NMR Tube: Transfer the final mixture into a high-precision NMR tube.

-

Quality Control: Ensure the sample is free of air bubbles and any particulate matter before placing it in the NMR spectrometer.

Quantitative ¹H NMR (q¹H-NMR) Protocol for Deuterated Metabolites

This protocol outlines the key parameters for acquiring quantitative ¹H NMR spectra for the analysis of deuterated ciprofloxacin metabolites.

NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution and sensitivity.

-

Pulse Sequence: A standard 1D ¹H NMR experiment with water suppression (e.g., presaturation or WET) is typically used.

-

Acquisition Parameters:

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the protons of interest) is crucial for full magnetization recovery and accurate quantification. This is typically set to 30-60 seconds.[5]

-

Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).[5]

-

Pulse Angle: A calibrated 90° pulse angle should be used.

-

-

Data Processing:

-

Apodization: Apply an exponential window function (e.g., line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Meticulous phasing and baseline correction are essential for accurate integration.

-

Integration: Integrate the signals of interest from the deuterated metabolites and the internal standard.

-

Quantification: The concentration of the metabolite can be calculated using the following formula:

Cmetabolite = (Imetabolite / Nmetabolite) * (NIS / IIS) * CIS

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

metabolite = Deuterated ciprofloxacin metabolite

-

IS = Internal Standard

-

Visualizing Metabolic Pathways and Experimental Workflows

Ciprofloxacin Metabolic Pathway

The following diagram illustrates the major metabolic transformations of ciprofloxacin.

Caption: Major metabolic pathways of ciprofloxacin.

Experimental Workflow for NMR-based Metabolomics

This diagram outlines the key steps in a typical NMR-based metabolomics study of drug metabolites.

Caption: General workflow for NMR-based analysis of drug metabolites.

Conclusion

NMR spectroscopy, particularly when combined with isotopic labeling, provides a robust and reliable platform for the detailed study of drug metabolism. This guide has outlined the core principles, provided essential quantitative data, and detailed experimental protocols for the analysis of deuterated ciprofloxacin metabolites. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry, facilitating a deeper understanding of the biotransformation of this important antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

Ciprofloxacin-piperazinyl-N-sulfate-d8: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the Ciprofloxacin-piperazinyl-N-sulfate-d8 analytical standard, its properties, and its application in scientific research.

This compound is the deuterated analog of sulfociprofloxacin (B193944), a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin (B1669076).[1][2] As a stable isotope-labeled internal standard, it is a critical tool for the accurate quantification of sulfociprofloxacin in biological matrices during pharmacokinetic, metabolic, and environmental studies.[3] This guide details the physicochemical properties, analytical methodologies, and relevant biological context for the effective use of this analytical standard.

Core Physicochemical Properties

The properties of this compound are primarily inferred from its non-deuterated counterpart, sulfociprofloxacin. The introduction of eight deuterium (B1214612) atoms on the piperazinyl ring results in a predictable mass shift, essential for its use in mass spectrometry-based assays.

| Property | Value | Reference |

| Chemical Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl-2,2,3,3,5,5,6,6-d8)-1,4-dihydroquinoline-3-carboxylic acid | [3] |

| Synonyms | Sulfociprofloxacin-d8 | [3] |

| Molecular Formula | C₁₇H₁₀D₈FN₃O₆S | [4] |

| Molecular Weight | Approximately 419.45 g/mol | [5][6][7] |

| CAS Number | Not available for the deuterated form. (Free acid of non-deuterated form: 105093-21-8) | [5][8] |

| Appearance | Typically a solid or powder | N/A |

| Purity | High purity, suitable for use as an analytical standard | N/A |

| Storage | Store at -20°C for long-term stability | N/A |

Note: The molecular weight of the deuterated compound is calculated based on the molecular weight of the non-deuterated form (411.4 g/mol ) plus the mass difference of eight deuterium atoms replacing eight hydrogen atoms.

Ciprofloxacin Metabolism and the Role of Sulfociprofloxacin

Ciprofloxacin undergoes partial metabolism in the liver, with modifications primarily occurring at the piperazinyl group, leading to the formation of several metabolites, including sulfociprofloxacin.[1][9] Sulfociprofloxacin has been identified as a primary fecal metabolite of ciprofloxacin.[2] Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data and assessing the overall disposition of ciprofloxacin in the body.

Analytical Methodology: Quantification of Sulfociprofloxacin

The quantification of sulfociprofloxacin in biological samples is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detection methods.[9][10][11] The use of a deuterated internal standard like this compound is essential for correcting matrix effects and ensuring high accuracy and precision in mass spectrometric detection.

Experimental Workflow for Sample Analysis

A typical workflow for the analysis of sulfociprofloxacin in a biological matrix, such as plasma or urine, involves sample preparation, chromatographic separation, and detection.

Experimental Protocols

The following are generalized protocols based on established methods for the analysis of ciprofloxacin and its metabolites.[9][11][12] Researchers should optimize these protocols for their specific instrumentation and application.

1. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 10 µL of a working solution of this compound (internal standard).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC system.

2. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 - 40 °C.

-

Injection Volume: 5 - 20 µL.

Chromatographic Parameters for Ciprofloxacin and Metabolites

| Parameter | Condition | Reference |

| Column | C18 or Polystyrene-divinylbenzene (PSDVB) | [9][10][12] |

| Mobile Phase A | 0.1% Formic Acid in Water | [12] |

| Mobile Phase B | Acetonitrile | [12] |

| Gradient | Optimized for separation of ciprofloxacin and its metabolites | [12] |

| Flow Rate | 0.8 mL/min | [12] |

| Detection | UV (278 nm) or Fluorescence (Ex: 278 nm, Em: 450 nm) or Mass Spectrometry | [9][11][12] |

3. Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI), positive or negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

MRM Transitions: Specific precursor-to-product ion transitions for both sulfociprofloxacin and this compound need to be determined by direct infusion of the standards. The mass shift of +8 Da for the deuterated standard will be observed in the precursor and potentially in some fragment ions.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and environmental analysis. Its use as an internal standard ensures the reliability and accuracy of quantitative methods for the ciprofloxacin metabolite, sulfociprofloxacin. This guide provides a foundational understanding of its properties and application, enabling scientists to develop and validate robust analytical methods for their research needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. tlcstandards.com [tlcstandards.com]

- 5. vivanls.com [vivanls.com]

- 6. Ciprofloxacin Piperazinyl-N4-sulfate | LGC Standards [lgcstandards.com]

- 7. Sulfociprofloxacin | C17H18FN3O6S | CID 128781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. schd-shimadzu.com [schd-shimadzu.com]

- 9. HPLC analysis of ciprofloxacin and ciprofloxacin metabolites in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Liquid chromatographic determination of ciprofloxacin and some metabolites in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

Technical Guide: Ciprofloxacin-piperazinyl-N-sulfate-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin undergoes metabolism in the liver, where the piperazinyl group is modified to form several metabolites, including the N-sulfate conjugate. The deuterated form, Ciprofloxacin-d8, is commonly used as an internal standard in quantitative analysis due to its similar chemical and physical properties to the parent drug, allowing for accurate and precise measurements in complex biological matrices.

Compound Data

Quantitative data for Ciprofloxacin-piperazinyl-N-sulfate and Ciprofloxacin-d8 are summarized in the table below for easy comparison.

| Parameter | Ciprofloxacin-piperazinyl-N-sulfate | Ciprofloxacin-d8 |

| CAS Number | 105093-21-8 | 1130050-35-9 |

| Molecular Formula | C₁₇H₁₈FN₃O₆S | C₁₇H₁₀D₈FN₃O₃ |

| Molecular Weight | 411.4 g/mol | 339.39 g/mol |

| Synonyms | Sulfociprofloxacin (B193944), 4-Sulfociprofloxacin | Bay q 3939-d8, Cipro-d8 |

| Purity | Typically >98% | Typically >95% (HPLC) |

| Storage Temperature | -20°C | -20°C |

Metabolic Pathway of Ciprofloxacin

Ciprofloxacin is partially metabolized in the liver, with modifications of the piperazinyl group leading to the formation of at least four major metabolites: desethyleneciprofloxacin, sulfociprofloxacin (Ciprofloxacin-piperazinyl-N-sulfate), oxociprofloxacin, and N-acetylciprofloxacin.[1] These metabolites generally possess less microbiological activity than the parent compound.[1]

References

The Discovery and Identification of Ciprofloxacin Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, is a widely prescribed medication for treating a variety of bacterial infections. Its efficacy is intrinsically linked to its pharmacokinetic profile, a significant aspect of which is its metabolism within the human body. This technical guide provides a comprehensive overview of the discovery and identification of ciprofloxacin metabolites, detailing the metabolic pathways, analytical methodologies, and quantitative data critical for researchers, scientists, and professionals in drug development.

Ciprofloxacin Metabolism: A Brief Overview

Ciprofloxacin is partially metabolized in the liver, primarily through the modification of its piperazinyl group, resulting in at least four major metabolites.[1][2] These metabolites, identified as desethylene-ciprofloxacin (M1), sulfociprofloxacin (B193944) (M2), oxo-ciprofloxacin (B1260333) (M3), and formyl-ciprofloxacin (M4), possess some microbiological activity, though generally less than the parent drug.[1][2] The primary routes of elimination for ciprofloxacin and its metabolites are both renal and non-renal, with excretion occurring through urine and feces.[1][3] While cytochrome P450 (CYP) enzymes are central to the metabolism of many drugs, ciprofloxacin is noted to be an inhibitor of CYP1A2 and, to a lesser extent, CYP3A4, rather than a substrate for these enzymes.[4][5][6]

Quantitative Analysis of Ciprofloxacin and its Metabolites

The quantification of ciprofloxacin and its metabolites in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Various analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been developed for this purpose.[7][8]

Table 1: Excretion of Ciprofloxacin and its Metabolites

| Route of Excretion | Percentage of Oral Dose | Analyte |

| Urine | 40-50% | Unchanged Ciprofloxacin[1][5] |

| Urine | ~15% | Metabolites[1][5] |

| Feces | 20-40% | Unchanged Ciprofloxacin and Metabolites[1] |

Table 2: Lower Quantitation Limits of Ciprofloxacin and its Metabolites by HPLC

| Analyte | Lower Quantitation Limit (µg/mL) |

| Ciprofloxacin | 0.05[9] |

| Metabolite M1 (Desethylene-ciprofloxacin) | 0.01[9] |

| Metabolite M2 (Sulfociprofloxacin) | 0.05[9] |

| Metabolite M3 (Oxo-ciprofloxacin) | 0.5[9] |

Table 3: Metabolite to Parent Drug Ratios in Critically Ill Patients

| Metabolite | Median (IQR) Metabolite/Parent Ratio (%) |

| Desethylene ciprofloxacin | 5.86 (4.09–9.87)[10] |

| Formyl ciprofloxacin | 4.08 (3.38–6.92)[10] |

| Oxociprofloxacin | 5.91 (3.42–13.65)[10] |

Experimental Protocols for Metabolite Identification

The accurate identification and quantification of ciprofloxacin metabolites rely on robust and validated analytical methods. The following sections detail the typical experimental protocols for HPLC and LC-MS/MS analysis.

Sample Preparation

Plasma/Serum Sample Preparation (Protein Precipitation) [2][11]

-

To a 200 µL plasma or serum sample in a microcentrifuge tube, add an appropriate internal standard.

-

Add 2 mL of acetonitrile (B52724) to precipitate the proteins.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for injection into the analytical instrument.

Urine Sample Preparation [2][11]

-

Dilute the urine sample (e.g., 1:10) with a suitable buffer or the mobile phase. For a 1:10 dilution, mix 100 µL of urine with 900 µL of the diluent.

-

Vortex the mixture to ensure homogeneity.

-

Centrifuge the diluted sample at high speed to remove any particulate matter.

-

Inject the supernatant directly into the analytical system.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC coupled with fluorescence detection is a widely used technique for the analysis of ciprofloxacin due to its native fluorescence.[2]

-

Chromatographic Column: A reversed-phase column, such as a C18 column (e.g., Nucleosil 5C18), is typically used for separation.[11][12]

-

Mobile Phase: The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile.[7][8] The pH is adjusted to optimize separation.

-

Detection: Fluorescence detection is employed, with excitation and emission wavelengths set appropriately for ciprofloxacin and its metabolites (e.g., excitation at 278 nm and emission at 440 nm for ciprofloxacin).[7]

-

Post-Column Induction of Fluorescence: For metabolites with weak native fluorescence, such as M2 and M3, post-column UV irradiation can be used to enhance their fluorescence signals, attributed to their partial conversion to the highly fluorescent M1 metabolite.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of ciprofloxacin and its metabolites, especially in complex biological matrices.[13]

-

Chromatographic Separation: Similar to HPLC, a C18 column is commonly used for chromatographic separation. A gradient elution with a mobile phase consisting of a mixture of an aqueous solution (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and acetonitrile is often employed.[13]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in the multiple reaction-monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[13] For example, the ion transition for ciprofloxacin might be m/z 332.1 → 230.8.[13]

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Ciprofloxacin

Caption: Major metabolic pathways of ciprofloxacin.

General Experimental Workflow for Ciprofloxacin Metabolite Analysis

Caption: General workflow for ciprofloxacin metabolite analysis.

Conclusion

The discovery and identification of ciprofloxacin metabolites are essential for a comprehensive understanding of its pharmacology. The methodologies outlined in this guide, particularly HPLC and LC-MS/MS, provide the necessary sensitivity and selectivity for accurate quantification in various biological matrices. The presented quantitative data and metabolic pathways offer valuable insights for researchers and professionals in drug development, aiding in the optimization of therapeutic regimens and the assessment of potential drug-drug interactions. Continued research in this area will further elucidate the clinical significance of ciprofloxacin metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. HPLC analysis of ciprofloxacin and ciprofloxacin metabolites in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Factors Affecting the Metabolic Conversion of Ciprofloxacin and Exposure to Its Main Active Metabolites in Critically Ill Patients: Population Pharmacokinetic Analysis of Desethylene Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liquid chromatographic determination of ciprofloxacin and some metabolites in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Metabolic Pathway of Ciprofloxacin to its Sulfate Conjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, undergoes partial metabolism in the liver, leading to the formation of several metabolites. One of these is the sulfoconjugate, a product of Phase II metabolism. This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of ciprofloxacin sulfate (B86663), intended for researchers, scientists, and professionals in drug development. The document details the enzymatic processes, presents quantitative kinetic data, outlines experimental protocols for studying this pathway, and includes diagrams to visualize the metabolic and experimental workflows. This guide aims to serve as a critical resource for understanding the disposition of ciprofloxacin and for the development of new chemical entities with predictable metabolic profiles.

Introduction

Ciprofloxacin is a widely prescribed antibiotic effective against a variety of bacterial infections.[1] While a significant portion of a ciprofloxacin dose is excreted unchanged, approximately 10-15% undergoes metabolism in the liver.[2][3] This metabolic conversion results in at least four primary metabolites: desethylene-ciprofloxacin, oxo-ciprofloxacin, N-acetyl-ciprofloxacin, and sulfo-ciprofloxacin.[4][5][6] The formation of the sulfate conjugate, sulfo-ciprofloxacin, is a key pathway in the non-renal clearance of the drug and is the primary fecal metabolite.[4][5] Understanding the specifics of this metabolic route is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and for the toxicological evaluation of the metabolite.

The Metabolic Pathway: Sulfation of Ciprofloxacin

The conversion of ciprofloxacin to its sulfate conjugate is a Phase II biotransformation reaction. This process, known as sulfonation or sulfation, involves the transfer of a sulfonate group (SO3-) from a donor molecule to the drug. This reaction increases the water solubility of ciprofloxacin, facilitating its excretion.

The Key Enzyme: Sulfotransferase 2A1 (SULT2A1)

The N-sulfoconjugation of ciprofloxacin is catalyzed by the human cytosolic sulfotransferase enzyme, SULT2A1.[7] Studies using purified recombinant human SULT enzymes have demonstrated that SULT2A1 is the primary enzyme responsible for the N-sulfation of quinolone drugs, including ciprofloxacin.[7] Other major human SULT isoforms, such as SULT1A1, SULT1A3, SULT1B1, SULT1C2, and SULT1E1, show no detectable activity towards ciprofloxacin sulfation.[7]

Reaction Mechanism

The sulfation reaction requires the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). SULT2A1 facilitates the transfer of the sulfonate group from PAPS to the secondary amine on the piperazinyl ring of ciprofloxacin, forming the N-sulfoconjugate, sulfo-ciprofloxacin.

Quantitative Data

The following table summarizes the key quantitative data related to the sulfation of ciprofloxacin.

| Parameter | Value | Enzyme Source | Reference |

| Apparent Michaelis Constant (Km) for Ciprofloxacin | 1.08 ± 0.03 mM | Recombinant human SULT2A1 | [7] |

Experimental Protocols

This section provides detailed methodologies for the in vitro study of ciprofloxacin sulfation and the analytical quantification of ciprofloxacin and its sulfate conjugate.

In Vitro Ciprofloxacin Sulfation Assay

This protocol is designed to measure the enzymatic activity of SULT2A1 in the formation of sulfo-ciprofloxacin.

Materials:

-

Recombinant human SULT2A1 enzyme

-

Ciprofloxacin hydrochloride

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Dithiothreitol (DTT)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Microcentrifuge tubes

-

Incubator/water bath

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

MgCl2 (10 mM)

-

DTT (1 mM)

-

Ciprofloxacin (at varying concentrations, e.g., 0.1 to 5 mM for kinetic studies)

-

Recombinant human SULT2A1 (e.g., 5-10 µg)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding PAPS (final concentration, e.g., 20 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the enzyme.

-

Sample Preparation for Analysis:

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

LC-MS/MS Method for Quantification of Ciprofloxacin and Sulfo-ciprofloxacin

This method provides a sensitive and specific means to quantify the parent drug and its sulfate metabolite.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 75 mm x 4.6 mm, 3.5 µm particle size).[8]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.[8]

-

Gradient Elution: A suitable gradient to separate ciprofloxacin and sulfo-ciprofloxacin. For example:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.5 min: 90-10% B

-

6.5-8 min: 10% B

-

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Signaling Pathways and Regulation

The regulation of SULT enzymes, including SULT2A1, is a complex process that can be influenced by various factors. While specific signaling pathways that directly modulate SULT2A1 activity in response to ciprofloxacin have not been extensively characterized, general regulatory mechanisms for drug-metabolizing enzymes are known. For instance, inflammation and infection have been shown to downregulate the expression and activity of cytochrome P450 enzymes and may have similar effects on sulfotransferases.[4] This regulation is often mediated by pro-inflammatory cytokines. Further research is needed to elucidate the specific signaling cascades that govern the expression and activity of SULT2A1 in the context of ciprofloxacin metabolism.

Visualizations

Metabolic pathway of ciprofloxacin to its sulfate conjugate.

Experimental workflow for the in vitro ciprofloxacin sulfation assay.

Conclusion

The sulfation of ciprofloxacin to its sulfate conjugate is a significant metabolic pathway mediated primarily by the SULT2A1 enzyme. This technical guide has provided a detailed overview of this process, including the enzymatic mechanism, quantitative kinetic data, and comprehensive experimental protocols for its investigation. The provided visualizations offer a clear representation of the metabolic pathway and the experimental workflow. A thorough understanding of this metabolic route is essential for the rational design of new drugs, the prediction of drug-drug interactions, and the overall safety and efficacy assessment of fluoroquinolone antibiotics. Further research into the specific regulatory mechanisms of SULT2A1 in response to ciprofloxacin will provide a more complete picture of its disposition in humans.

References

- 1. Drug metabolism of ciprofloxacin, ivacaftor, and raloxifene by Pseudomonas aeruginosa cytochrome P450 CYP107S1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multiple-dose ciprofloxacin kinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective role of sulfotransferase 2A1 (SULT2A1) in the N-sulfoconjugation of quinolone drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Ciprofloxacin-piperazinyl-N-sulfate-d8

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and metabolic context of Ciprofloxacin-piperazinyl-N-sulfate-d8. This deuterated internal standard is crucial for the accurate quantification of Ciprofloxacin-piperazinyl-N-sulfate, a metabolite of the widely used fluoroquinolone antibiotic, Ciprofloxacin (B1669076). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Chemical Properties

This compound is the deuterated analog of the phase II metabolite of ciprofloxacin, where the piperazinyl nitrogen is sulfonated. The deuterium (B1214612) labeling on the piperazine (B1678402) ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound, derived from data available for its non-deuterated counterpart and the deuterated parent compound, Ciprofloxacin-d8.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₀D₈FN₃O₆S | Inferred from[1][2][3] |

| Molecular Weight | ~419.45 g/mol | Inferred from[1][2][3][4] |

| CAS Number | Not available | |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in aqueous solutions | Inferred from[1] |

| Synonyms | Sulfociprofloxacin-d8, 4-Sulfociprofloxacin-d8 | Inferred from[2][3] |

Experimental Protocols

Proposed Synthetic Route

The synthesis of this compound would likely involve the sulfonation of Ciprofloxacin-d8. A plausible synthetic scheme is outlined below. It is important to note that optimization of reaction conditions would be necessary to achieve desired yields and purity.

Step 1: Synthesis of Ciprofloxacin-d8

Ciprofloxacin-d8 is commercially available but can be synthesized by reacting 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid with a deuterated source, such as deuterated piperazine, in the final condensation step of established ciprofloxacin synthesis routes.[5]

Step 2: Sulfonation of Ciprofloxacin-d8

The N-sulfonation of the piperazinyl group of Ciprofloxacin-d8 can be achieved using a sulfonating agent such as a sulfur trioxide-pyridine complex in an aprotic solvent like dichloromethane (B109758) or N,N-dimethylformamide (DMF).

-

Materials: Ciprofloxacin-d8, sulfur trioxide-pyridine complex, dichloromethane (anhydrous), sodium bicarbonate solution (saturated).

-

Procedure:

-

Dissolve Ciprofloxacin-d8 in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfur trioxide-pyridine complex in dichloromethane to the cooled Ciprofloxacin-d8 solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield this compound.

-

Analytical Methodology: Quantification in Biological Matrices

The primary application of this compound is as an internal standard for the quantification of its non-deuterated analog in biological samples (e.g., plasma, urine) by LC-MS/MS.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological matrix (e.g., plasma), add 10 µL of a working solution of this compound (internal standard).

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions (Illustrative):

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ciprofloxacin-piperazinyl-N-sulfate: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) + 8 → Product ion (m/z)

-

-

Signaling and Metabolic Pathways

Ciprofloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6][7] Its metabolism in humans is complex, involving several enzymatic pathways.

Ciprofloxacin Metabolism

Ciprofloxacin is metabolized in the liver to form several metabolites.[8][9] The primary routes of metabolism include oxidation to oxociprofloxacin, desethyleneciprofloxacin, and sulfation of the piperazinyl group to form Ciprofloxacin-piperazinyl-N-sulfate (sulfociprofloxacin).[3][8] Cytochrome P450 enzymes, particularly CYP1A2, are involved in the oxidative metabolism of ciprofloxacin.[10]

Caption: Metabolic conversion of Ciprofloxacin to its major metabolites.

Experimental Workflow for Metabolite Quantification

The use of a deuterated internal standard is fundamental for accurate bioanalysis. The following workflow illustrates the process of quantifying Ciprofloxacin-piperazinyl-N-sulfate in a biological sample.

Caption: Standard workflow for quantifying metabolites using a deuterated internal standard.

References

- 1. schd-shimadzu.com [schd-shimadzu.com]

- 2. vivanls.com [vivanls.com]

- 3. Sulfociprofloxacin | C17H18FN3O6S | CID 128781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ciprofloxacin-d8 | C17H18FN3O3 | CID 25218032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 8. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Impact of Deuteration on the Biological Activity of Ciprofloxacin Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic, undergoes metabolic transformation in the body, leading to the formation of several metabolites with varying degrees of antibacterial activity. Strategic deuteration of the ciprofloxacin molecule presents a compelling opportunity to modulate its metabolic fate, potentially enhancing its therapeutic index by altering the formation and activity of its metabolites. This technical guide explores the biological activity of deuterated ciprofloxacin metabolites, providing a theoretical framework grounded in the principles of the kinetic isotope effect. We present a comprehensive overview of ciprofloxacin metabolism, the known activity of its non-deuterated metabolites, and detailed experimental protocols for assessing the biological activity of their deuterated analogs. This document serves as a resource for researchers in drug development, offering insights into the rational design of next-generation fluoroquinolones with improved pharmacological profiles.

Introduction: The Rationale for Deuterating Ciprofloxacin

Ciprofloxacin is a widely prescribed antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] While effective, ciprofloxacin is metabolized in the liver to several compounds, including desethylene-ciprofloxacin, sulfo-ciprofloxacin, oxo-ciprofloxacin (B1260333), and N-acetyl-ciprofloxacin.[3][4] These metabolites generally exhibit reduced antibacterial potency compared to the parent drug.[5][6]

Deuteration, the substitution of hydrogen atoms with their heavier, stable isotope deuterium (B1214612), is a strategy employed in drug development to improve the pharmacokinetic and metabolic profiles of pharmaceuticals.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage at deuterated sites—a phenomenon known as the kinetic isotope effect.[7] This can result in a longer drug half-life, increased exposure, and potentially a reduction in the formation of toxic or less active metabolites.[8] The first FDA-approved deuterated drug, Austedo (deutetrabenazine), demonstrated the clinical viability of this approach.[7]

This guide examines the potential implications of deuteration on the biological activity of ciprofloxacin's metabolites. By strategically placing deuterium atoms at sites of metabolic attack, it is hypothesized that the rate of formation of certain metabolites can be reduced, thereby altering the drug's overall activity and safety profile.

Ciprofloxacin Metabolism and the Activity of its Metabolites

Ciprofloxacin is primarily metabolized in the liver through modifications of its piperazinyl group.[3][4] Approximately 10-15% of a ciprofloxacin dose is eliminated as metabolites.[6][9] The principal metabolites and their known biological activities are summarized below.

Major Metabolites of Ciprofloxacin

-

M1 - Desethylene-ciprofloxacin: Formed by N-dealkylation of the piperazine (B1678402) ring.

-

M2 - Sulfo-ciprofloxacin: A sulfated conjugate.

-

M3 - Oxo-ciprofloxacin: Results from oxidation of the piperazine ring.

-

M4 - N-acetyl-ciprofloxacin / N-formyl-ciprofloxacin: Formed by acetylation or formylation of the piperazine nitrogen.

Biological Activity of Non-Deuterated Ciprofloxacin Metabolites

Studies have shown that the metabolites of ciprofloxacin possess some antibacterial activity, though generally less than the parent compound. The table below summarizes the minimum inhibitory concentrations (MICs) for ciprofloxacin and its metabolites against various bacterial strains.

| Compound | Escherichia coli (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |

| Ciprofloxacin | 0.015 - 1.0 | 0.125 - 1.0 | 0.25 - 2.0 |

| Desethylene-ciprofloxacin (M1) | Weak activity, comparable to nalidixic acid | Weak activity | Weak activity |

| Sulfo-ciprofloxacin (M2) | Significantly less active than ciprofloxacin | Significantly less active | Significantly less active |

| Oxo-ciprofloxacin (M3) | Less active than ciprofloxacin and norfloxacin | Less active | Less active |

| N-acetyl-ciprofloxacin (M4) | Activity in the range of norfloxacin | Comparable to ciprofloxacin | Less active |

Note: The data presented is a synthesis from multiple sources and may show ranges due to variations in bacterial strains and testing methodologies.[5][10][11]

The Deuterium Effect on Ciprofloxacin Metabolism: A Hypothesis

The strategic placement of deuterium on the ciprofloxacin molecule, particularly on the piperazine ring, is expected to slow the rate of metabolism at those sites. This could lead to:

-

Reduced formation of less active metabolites: By deuterating the positions susceptible to oxidation and N-dealkylation, the production of oxo-ciprofloxacin and desethylene-ciprofloxacin could be diminished.

-

Prolonged half-life of the parent drug: A slower metabolic rate would increase the systemic exposure to the more potent parent drug, ciprofloxacin.

-

Altered metabolite ratios: The metabolic profile could shift, potentially favoring pathways that lead to metabolites with more desirable activity or toxicity profiles.

The following diagram illustrates the metabolic pathway of ciprofloxacin and the hypothesized impact of deuteration.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of deuterated ciprofloxacin metabolites, a series of in vitro assays are necessary. The following sections provide detailed methodologies for key experiments.

Synthesis of Deuterated Ciprofloxacin Metabolites

The synthesis of deuterated ciprofloxacin analogs would be the initial step, followed by in vitro metabolism studies to generate the deuterated metabolites. Alternatively, direct chemical synthesis of the deuterated metabolites could be pursued.

The following diagram outlines a general workflow for producing and testing deuterated metabolites.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the deuterated metabolites should be compared to their non-deuterated counterparts and the parent drug using the broth microdilution method as recommended by EUCAST and CLSI.[12][13]

Protocol:

-

Preparation of Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus, P. aeruginosa) equivalent to a 0.5 McFarland standard.

-

Serial Dilution of Test Compounds: Prepare two-fold serial dilutions of the deuterated metabolites, non-deuterated metabolites, and ciprofloxacin in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the deuterated metabolites on mammalian cells (e.g., human liver cells like HepG2 or primary human fibroblasts) should be assessed to determine if deuteration alters the toxicity profile.[14][15]

Protocol:

-

Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the deuterated and non-deuterated metabolites for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Metabolic Stability Assay

To confirm that deuteration slows the metabolism of ciprofloxacin, a microsomal stability assay can be performed.[1][2][3][16][17]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and the deuterated or non-deuterated ciprofloxacin in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compounds.

The following diagram illustrates the relationship between the kinetic isotope effect and the expected outcome in a metabolic stability assay.

Data Presentation and Interpretation

All quantitative data from the aforementioned experiments should be summarized in clear, structured tables to facilitate comparison between the deuterated and non-deuterated compounds.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

| Compound | E. coli | S. aureus | P. aeruginosa |

|---|---|---|---|

| Ciprofloxacin | |||

| Deuterated Ciprofloxacin | |||

| Metabolite M1 | |||

| Deuterated Metabolite M1 |

| ... | | | |

Table 2: Comparative Cytotoxicity (IC50 in µM)

| Compound | HepG2 Cells | Human Fibroblasts |

|---|---|---|

| Ciprofloxacin | ||

| Deuterated Ciprofloxacin | ||

| Metabolite M1 | ||

| Deuterated Metabolite M1 |

| ... | | |

Table 3: Comparative Metabolic Stability

| Compound | In Vitro Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Ciprofloxacin |

| Deuterated Ciprofloxacin | | |

Conclusion

The strategic deuteration of ciprofloxacin holds significant promise for optimizing its therapeutic properties. By slowing the metabolic processes that lead to less active metabolites, it is plausible that a deuterated version of ciprofloxacin could exhibit an improved pharmacokinetic profile and enhanced efficacy. The experimental protocols outlined in this guide provide a robust framework for investigating the biological activity of deuterated ciprofloxacin metabolites. The resulting data will be invaluable for the rational design of novel fluoroquinolone antibiotics with superior clinical performance. While direct comparative data on deuterated ciprofloxacin metabolites is not yet widely available, the principles of the kinetic isotope effect strongly suggest that this is a fruitful area for further research and development.

References